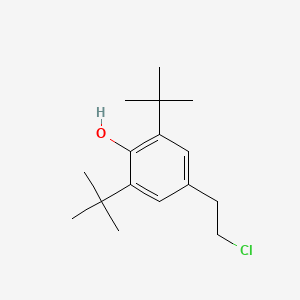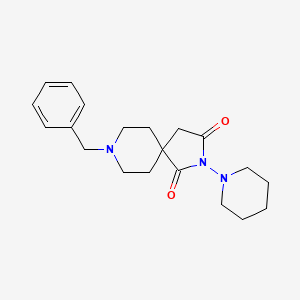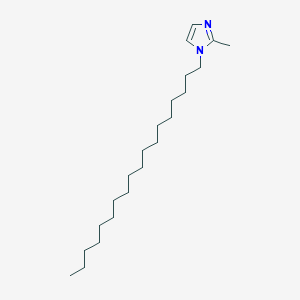
(4-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both fluorine and pyrrolidine groups in its structure imparts unique chemical properties, making it a valuable reagent in various synthetic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the borylation of 4-fluoro-6-(pyrrolidin-1-yl)pyridine using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are tailored to maximize efficiency and minimize costs .
Análisis De Reacciones Químicas
Types of Reactions: (4-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol).
Major Products: The major products of these reactions are biaryl or aryl-vinyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, (4-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid is used as a building block for the construction of complex molecules. Its ability to participate in Suzuki-Miyaura coupling makes it a versatile reagent for the formation of carbon-carbon bonds .
Biology and Medicine: The incorporation of fluorine and pyrrolidine groups can enhance the biological activity and metabolic stability of pharmaceutical compounds .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic materials. Its unique chemical properties enable the synthesis of materials with specific functionalities .
Mecanismo De Acción
The mechanism of action of (4-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The coupled product is formed, and the palladium catalyst is regenerated.
These steps are facilitated by the unique electronic properties of the fluorine and pyrrolidine groups, which enhance the reactivity and selectivity of the compound .
Comparación Con Compuestos Similares
- 6-(Pyrrolidin-1-yl)pyridine-3-boronic acid
- 4-(Trifluoromethyl)pyridine-3-boronic acid
- 3-(Methoxycarbonyl)pyridine-5-boronic acid pinacol ester
Uniqueness: Compared to similar compounds, (4-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid offers a unique combination of fluorine and pyrrolidine groups. This combination enhances its reactivity in cross-coupling reactions and imparts distinct electronic properties that can be leveraged in the synthesis of complex molecules .
Propiedades
Fórmula molecular |
C9H12BFN2O2 |
|---|---|
Peso molecular |
210.02 g/mol |
Nombre IUPAC |
(4-fluoro-6-pyrrolidin-1-ylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C9H12BFN2O2/c11-8-5-9(13-3-1-2-4-13)12-6-7(8)10(14)15/h5-6,14-15H,1-4H2 |
Clave InChI |
GMOCHANAAXDWKV-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CN=C(C=C1F)N2CCCC2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


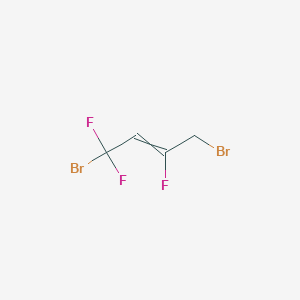
![(E)-2-Cyano-3-(5-(7-(4-(p-tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)benzo[c][1,2,5]thiadiazol-4-yl)thiophen-2-yl)acrylic acid](/img/structure/B14082310.png)
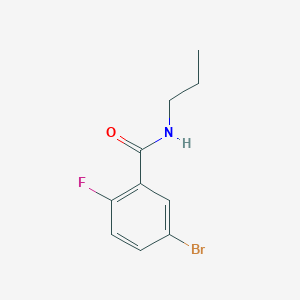
![3-[3-(5-ethyl-2,4-dihydroxyphenyl)-4-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrazol-5-yl]propanoic acid](/img/structure/B14082317.png)
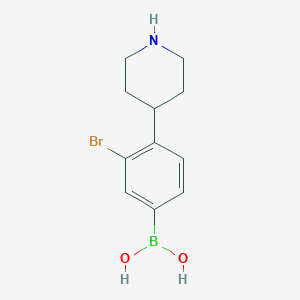
![(4E)-2-methyl-4-({[(3,4,5-trimethoxyphenyl)carbonyl]oxy}imino)cyclohexa-2,5-dien-1-one](/img/structure/B14082335.png)
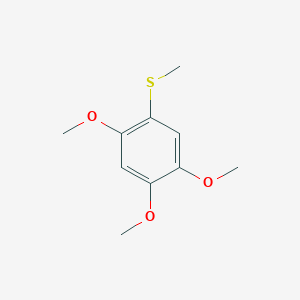
![1H-1,2,3-Triazole, 4-(4-nitrophenyl)-5-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]-1-[(trimethylsilyl)methyl]-](/img/structure/B14082338.png)

